molecular formula C8H5BrN2O B2997189 2-(5-Bromopyridin-2-YL)oxazole CAS No. 1201643-61-9

2-(5-Bromopyridin-2-YL)oxazole

Cat. No.: B2997189
CAS No.: 1201643-61-9
M. Wt: 225.045
InChI Key: ZKECZMBIMGHSCH-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-2-YL)oxazole is a heterocyclic compound that features both a pyridine and an oxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its utility as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-2-YL)oxazole typically involves the coupling of a bromopyridine derivative with an oxazole derivative. One common method is the palladium-catalyzed direct arylation of oxazole with 5-bromopyridine. This reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale methods but are optimized for larger scale. This often involves the use of continuous flow reactors to improve reaction efficiency and yield. The use of high-throughput screening to optimize reaction conditions is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-2-YL)oxazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The oxazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Often involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts are commonly used, along with bases like potassium carbonate and solvents such as dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

2-(5-Bromopyridin-2-YL)oxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-2-YL)oxazole is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s biological activity is thought to be mediated through its interaction with enzymes and receptors, leading to the modulation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromopyridin-2-YL)oxazole is unique due to its specific combination of a bromopyridine and an oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(5-bromopyridin-2-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-1-2-7(11-5-6)8-10-3-4-12-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKECZMBIMGHSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C2=NC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201643-61-9
Record name 5-bromo-2-(1,3-oxazol-2-yl)pyridine
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